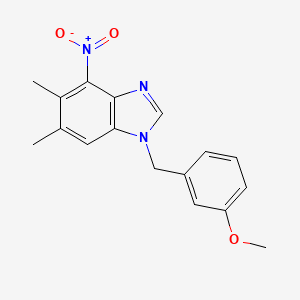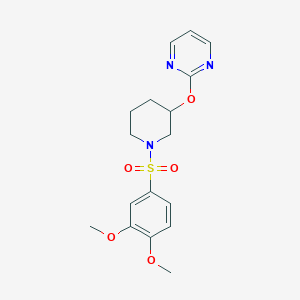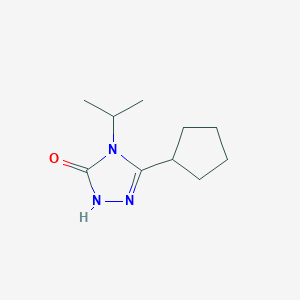
1-(3-methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a 3-methoxybenzyl group, two methyl groups at positions 5 and 6, and a nitro group at position 4 on the benzimidazole ring.
準備方法
The synthesis of 1-(3-methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Nitro Group: Nitration of the benzimidazole core can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Methylation: The methyl groups at positions 5 and 6 can be introduced via methylation reactions using methyl iodide and a strong base like sodium hydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
1-(3-Methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride in hydrochloric acid.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various bases and acids. Major products formed from these reactions include amino derivatives and substituted benzimidazoles.
科学的研究の応用
1-(3-Methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1-(3-methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzimidazole core can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
1-(3-Methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole can be compared with other benzimidazole derivatives such as:
1-(2-Methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole: Similar structure but with the methoxy group at the 2-position.
1-(3-Methoxybenzyl)-5,6-dimethyl-2-nitro-1H-1,3-benzimidazole: Similar structure but with the nitro group at the 2-position.
1-(3-Methoxybenzyl)-5,6-dimethyl-4-amino-1H-1,3-benzimidazole: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-5,6-dimethyl-4-nitrobenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-11-7-15-16(17(12(11)2)20(21)22)18-10-19(15)9-13-5-4-6-14(8-13)23-3/h4-8,10H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKOGPPHGCLVOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)[N+](=O)[O-])N=CN2CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2433094.png)
![[(2R)-4,4-difluoropyrrolidin-2-yl]methanol](/img/structure/B2433096.png)

![Tert-butyl 6-amino-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2433099.png)




![2-chloro-1-[(4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]ethan-1-one](/img/structure/B2433110.png)
![3-tert-butyl-1-[(5-cyclopropylpyridin-3-yl)methyl]urea](/img/structure/B2433111.png)



